Fluorocyclopropane

Computational Chemistry Physical Organic Chemistry Thermochemistry

Fluorocyclopropane (C₃H₅F, molecular weight 60.07 g/mol) is an organofluorine compound belonging to the haloalkane family, wherein a single fluorine atom is substituted on the strained three-membered cyclopropane ring. Its physicochemical profile includes a low boiling point of -6.0±9.0 °C at 760 mmHg and a vapor pressure of 2217.9±0.0 mmHg at 25°C, which dictates handling and storage considerations distinct from non-fluorinated cyclopropanes.

Molecular Formula C3H5F
Molecular Weight 60.07 g/mol
CAS No. 1959-79-1
Cat. No. B157604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorocyclopropane
CAS1959-79-1
SynonymsFluorocyclopropane
Molecular FormulaC3H5F
Molecular Weight60.07 g/mol
Structural Identifiers
SMILESC1CC1F
InChIInChI=1S/C3H5F/c4-3-1-2-3/h3H,1-2H2
InChIKeyXAVRRVJJYIFROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorocyclopropane CAS 1959-79-1: Baseline Properties and Structural Identity


Fluorocyclopropane (C₃H₅F, molecular weight 60.07 g/mol) is an organofluorine compound belonging to the haloalkane family, wherein a single fluorine atom is substituted on the strained three-membered cyclopropane ring . Its physicochemical profile includes a low boiling point of -6.0±9.0 °C at 760 mmHg and a vapor pressure of 2217.9±0.0 mmHg at 25°C, which dictates handling and storage considerations distinct from non-fluorinated cyclopropanes . The compound serves as a core scaffold for a range of functionalized derivatives used as building blocks in medicinal chemistry and materials science, where the combination of ring strain and fluorine electronic effects offers a unique physicochemical signature compared to larger alicyclic analogs [1].

Why Generic Cyclopropane or Fluoroalkyl Substitution Fails to Match Fluorocyclopropane CAS 1959-79-1


Substituting a standard cyclopropane ring or a larger fluorinated ring for a fluorocyclopropane moiety is not chemically or biologically equivalent due to quantifiable differences in strain energy and electronic distribution. The introduction of a single fluorine atom onto the cyclopropane core increases the total strain energy from 117.9 kJ/mol (cyclopropane) to 137.9 kJ/mol, a 17% increase that significantly alters reactivity, conformational preferences, and potential for ring-opening in biological or synthetic contexts [1]. Furthermore, the strong inductive effect of fluorine modifies the electron density of the ring, leading to distinct NMR chemical shifts and coupling constants that are not observed in the parent hydrocarbon or in gem-difluorocyclopropane analogs, thereby affecting molecular recognition in drug-target interactions and analytical characterization [2].

Fluorocyclopropane CAS 1959-79-1: Quantitative Differentiation Evidence vs. Closest Analogs


Ring Strain Energy Quantified: 17% Increase Over Cyclopropane

The introduction of a single fluorine atom onto the cyclopropane ring results in a quantifiable increase in total strain energy (SE). For fluorocyclopropane (monosubstituted cyclopropane), the SE is 137.9 kJ/mol, compared to the ring strain energy (RSE) of 117.9 ± 0.3 kJ/mol for the parent hydrocarbon cyclopropane [1]. This represents a 17% increase in stored potential energy, which directly influences the compound's reactivity profile, particularly its enhanced propensity for ring-opening under nucleophilic or thermal conditions relative to non-fluorinated analogs.

Computational Chemistry Physical Organic Chemistry Thermochemistry

c-Met Kinase Inhibition: 1.6-fold Improved Potency over Non-Fluorinated Analog

In a direct head-to-head comparison of cabozantinib analogs, the trans-fluorocyclopropyl derivative (rac)-JV-976 demonstrated superior c-Met kinase inhibition with an IC50 of 18.6 ± 6.2 nM, while the non-fluorinated parent compound cabozantinib exhibited an IC50 of 29.9 ± 11.9 nM [1]. This represents a 1.6-fold improvement in potency. The cis-fluorocyclopropyl analog (rac)-JV-982 showed equivalent activity to cabozantinib (IC50 = 29.9 ± 7.2 nM), underscoring that the stereochemistry of fluorine substitution is a key determinant of enhanced biological activity [1].

Medicinal Chemistry Kinase Inhibitor Oncology

Cytotoxic Selectivity Ratio: >3-fold Improvement Over Parent Drug

Beyond potency, the fluorocyclopropane modification dramatically improves the therapeutic window. The selectivity ratio for cytotoxicity against cancerous (Hep G2) versus non-cancerous (HEK293) cells was >10-fold for the (+)-enantiomer of the trans-fluorocyclopropyl cabozantinib analog. In stark contrast, the parent drug cabozantinib and its cis-fluorocyclopropyl analog exhibited only a ~3-fold selectivity margin [1]. This >3-fold increase in selectivity is a direct consequence of the fluorocyclopropane substitution pattern and its stereochemistry, offering a tangible advantage for reducing potential off-target toxicity.

Cytotoxicity Drug Selectivity Safety Pharmacology

Synthetic Accessibility: Scalable Continuous Flow Methodology

The scalable synthesis of aryl fluorocyclopropanes, key derivatives of the core fluorocyclopropane scaffold, has been demonstrated using continuous flow technology. The reaction of 3-fluoro-3-(4-chlorophenyl)-3H-diazirine with styrene under 380 nm LED irradiation achieved a 77% yield with a throughput of 0.945 g h⁻¹ [1]. This contrasts with many traditional batch methods for fluorinated cyclopropanes, which can be low-yielding or require hazardous reagents, thereby limiting their utility for generating compound libraries. The continuous flow approach provides a reliable, scalable route for incorporating the fluorocyclopropane motif into more complex molecules.

Synthetic Methodology Process Chemistry Flow Chemistry

Spectroscopic Fingerprint: Distinct 13C NMR Chemical Shifts vs. Non-Fluorinated Cyclopropanes

Fluorocyclopropane possesses a unique and well-characterized spectroscopic signature that distinguishes it from other cyclopropane derivatives. Substituents directly attached to a ring carbon are found to unshield that carbon to an extent increasing with their electronegativity [1]. For fluorocyclopropanes, the 13C NMR chemical shifts of ring carbons are significantly influenced by the fluorine atom's position and stereochemistry, a phenomenon that has been systematically mapped across a series of mono- to tetra-fluorinated cyclopropanes [1]. This predictable and documented shift pattern serves as a definitive analytical handle for confirming the successful incorporation and stereochemical integrity of the fluorocyclopropane unit in a synthetic product, which is not available for non-fluorinated or differently substituted cyclopropanes.

Analytical Chemistry NMR Spectroscopy Structural Elucidation

Fluorocyclopropane CAS 1959-79-1: Validated Research and Industrial Application Scenarios


Lead Optimization in Kinase Inhibitor Drug Discovery Programs

Based on the 1.6-fold improvement in c-Met kinase inhibitory potency and >3-fold increase in cytotoxic selectivity margin demonstrated for a fluorocyclopropyl analog of cabozantinib [1], medicinal chemistry teams should prioritize fluorocyclopropane-containing scaffolds when seeking to enhance both potency and therapeutic window of kinase-targeting oncology candidates. The stereochemistry of fluorine installation is critical, with the trans-configuration yielding superior selectivity.

Strain-Release-Driven Synthetic Methodology Development

The quantifiable 17% increase in ring strain energy (137.9 kJ/mol vs. 117.9 kJ/mol for cyclopropane) [1] makes fluorocyclopropane an ideal substrate for developing and validating novel strain-release reactions. Process chemistry groups can leverage this heightened reactivity for efficient C-C bond formations under mild conditions, differentiating their synthetic routes from those employing less-strained alicyclic building blocks.

Scalable Building Block Supply for Medicinal Chemistry Libraries

The demonstration of a continuous flow synthesis achieving a throughput of 0.945 g h⁻¹ for an aryl fluorocyclopropane [1] validates the feasibility of procuring these derivatives in quantities sufficient for high-throughput screening campaigns. Industrial procurement teams can confidently source fluorocyclopropane-based building blocks for library synthesis, knowing that scalable routes exist to support hit-to-lead and lead optimization efforts.

Analytical Standard for 19F and 13C NMR Method Development

Given the systematic and well-documented effects of fluorine substitution on 13C NMR chemical shifts in the cyclopropane framework [1], fluorocyclopropane and its derivatives serve as excellent analytical standards. They are invaluable for calibrating NMR instruments, developing new pulse sequences for 19F-13C correlation experiments, and training analytical chemists in the interpretation of spectra from fluorinated organic compounds.

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